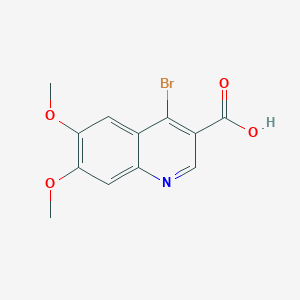
2-Fluoro-6-iodo-3-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-iodo-3-(trifluoromethyl)benzoic acid: is a chemical compound with the molecular formula C8H3F4IO2. It belongs to the class of benzoic acids and contains both fluorine and iodine substituents on the benzene ring. The compound’s systematic name provides insight into its structure: it features a trifluoromethyl group (CF3), a fluorine atom (F), and an iodine atom (I) attached to the benzene ring.
Preparation Methods
Synthetic Routes: The synthesis of 2-Fluoro-6-iodo-3-(trifluoromethyl)benzoic acid involves several steps. One common synthetic route includes the following reactions:
Fluorination: Introduction of the fluorine atom at the desired position on the benzene ring.
Iodination: Substitution of a hydrogen atom with an iodine atom.
Carboxylation: Conversion of the iodinated intermediate to the carboxylic acid group (COOH).
Industrial Production Methods: While industrial-scale production methods may vary, laboratories typically employ these synthetic routes using appropriate reagents and conditions.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of other functional groups.
Substitution: The trifluoromethyl group and the iodine atom make it susceptible to substitution reactions.
Reduction: Reduction of the carboxylic acid group may yield different derivatives.
Fluorinating Agents: Examples include hydrogen fluoride (HF) or fluorinating reagents like Selectfluor.
Iodinating Agents: Iodine (I) or iodine-containing compounds.
Carboxylation Reagents: Carbon dioxide (CO) under specific conditions.
Major Products: The major products depend on the specific reaction conditions and the substituents present. Potential products include fluorinated and iodinated derivatives of the benzoic acid.
Scientific Research Applications
2-Fluoro-6-iodo-3-(trifluoromethyl)benzoic acid finds applications in various scientific fields:
Chemistry: As a precursor for designing novel fluorinated and iodinated compounds.
Biology: In studies involving labeled molecules for tracking or imaging.
Medicine: Potential use in drug development due to its unique structure.
Industry: As a building block for specialty chemicals.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with biological targets, enzymes, or receptors, influencing cellular processes. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 2-Fluoro-6-iodo-3-(trifluoromethyl)benzoic acid is unique due to its combination of fluorine and iodine substituents, similar compounds include:
3-(Trifluoromethyl)benzoic acid: A related compound with a trifluoromethyl group.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Another derivative with bromine and fluorine atoms.
Properties
Molecular Formula |
C8H3F4IO2 |
|---|---|
Molecular Weight |
334.01 g/mol |
IUPAC Name |
2-fluoro-6-iodo-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H3F4IO2/c9-6-3(8(10,11)12)1-2-4(13)5(6)7(14)15/h1-2H,(H,14,15) |
InChI Key |
DQWPWTKVKGYLSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


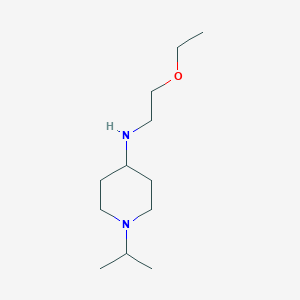
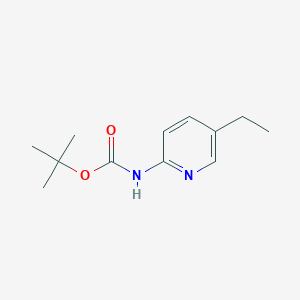
![5,6-Dihydro-4H-cyclopenta[d]isoxazole-5-carboxylic acid](/img/structure/B13010878.png)
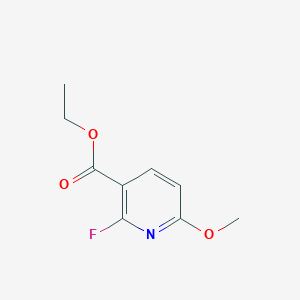
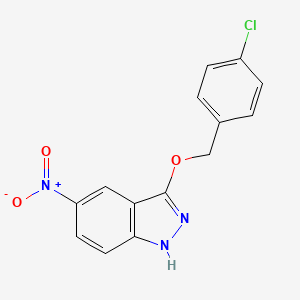
![4,5-Dimethylbenzo[d]isothiazole](/img/structure/B13010897.png)
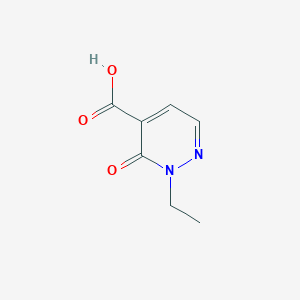
![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13010908.png)
![2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13010924.png)
![6,6-Difluoro-2-azabicyclo[3.2.0]heptane](/img/structure/B13010925.png)
![8-Fluoro-2-azaspiro[4.5]decane](/img/structure/B13010927.png)
![(R)-1-Oxa-6-azaspiro[3.4]octane](/img/structure/B13010931.png)
